molecular formula C19H19N3O3 B1672567 LY 293606 CAS No. 143691-37-6

LY 293606

Cat. No.: B1672567
CAS No.: 143691-37-6
M. Wt: 337.4 g/mol
InChI Key: JACAAXNEHGBPOQ-UHFFFAOYSA-N
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Description

LY 293606 is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an aminophenyl group, an acetyl group, and a methylenedioxy moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of LY 293606 involves several steps. Typically, the synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the benzodiazepine core.

    Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methylenedioxy Formation: The methylenedioxy moiety is formed by reacting the compound with a suitable methylenedioxy precursor under oxidative conditions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

LY 293606 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

LY 293606 has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on enzymes, receptors, and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic, sedative, or anticonvulsant agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of LY 293606 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties.

Comparison with Similar Compounds

LY 293606 can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, they differ in their functional groups and pharmacological properties. The unique combination of the aminophenyl, acetyl, and methylenedioxy groups in this compound contributes to its distinct chemical and biological characteristics.

Similar compounds include:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Commonly used as an anxiolytic and sedative.

    Clonazepam: Used primarily as an anticonvulsant and anxiolytic.

Each of these compounds has unique features that make them suitable for specific therapeutic applications.

Properties

CAS No.

143691-37-6

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone

InChI

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3

InChI Key

JACAAXNEHGBPOQ-UHFFFAOYSA-N

SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Appearance

Solid powder

Pictograms

Acute Toxic; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4'-aminophenyl)-3-acetyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine
7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)benzodiazepine
GYKI 53405
GYKI 53773
GYKI-53405
GYKI-53773
GYKI53773
LY 300164
LY-300164
LY300164
talampanel

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.58 g (12.1 mmol) of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in 100 ml of chloroform first 1.68 ml (12.1 mmol) of triethylamine, then under constant ice-cooling and stirring 1.15 ml (12.1 mmol) of acetic anhydride were added. Stirring was continued for additional 2 hours, then the solution was extracted with 3×100 ml of water, the organic layer was dried and evaporated under reduced pressure. The crystalline residue was recrystallized from 40 ml of isopropanol to obtain 3.50 g (85.7%) of the aimed product, m.p. 220°-222° C. After repeated recrystallization the m.p. increased to 223°-225° C.
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Yield
85.7%

Synthesis routes and methods II

Procedure details

The title compound was prepared from the compound of Example 126 using the process described in Example 128. Melting point 169°-172° C. [α]D =-321.34° (c=1, MeOH) Enantiomeric purity: >99%
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Synthesis routes and methods III

Procedure details

To a suspension of 1.91 g (5.37 mmol) of 1-(4-nitrophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine (product of Example 27) in 40 ml of methanol about 0.2 g of Raney nickel catalyst and 1.4 ml (28 mmol) of 100% hydrazine hydrate were added, then the reaction mixture was stirred at 20°-25° C. for one hour. The starting nitro derivative was dissolved within 10-20 minutes. After filtering the filtrate was evaporated under reduced pressure, the white crystalline residue was washed with 30 ml of distilled water onto a filter, it was washed with 3×10 ml of distilled water and dried at 100 ° C. to give 1.50 g of a raw product, m.p. 218°-220° C. This raw product was purified by treating with 12 ml of hot isopropanol. After cooling it was filtered at 5° C., washed with 3×1 ml of isopropanol and dried at 100° C. to yield 1.40 g (77.35%) of a white crystalline powder, m.p. 221°-223° C. On the basis of analyses and spectra it was identical to the product of Example 15 obtained by a different process.
Name
1-(4-nitrophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
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1.91 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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